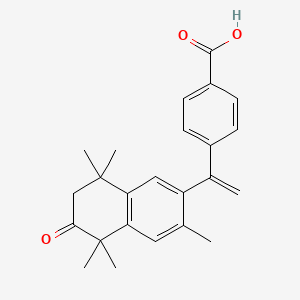

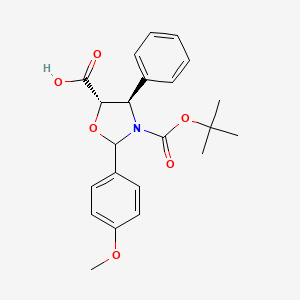

SN-38 Hydroxy Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

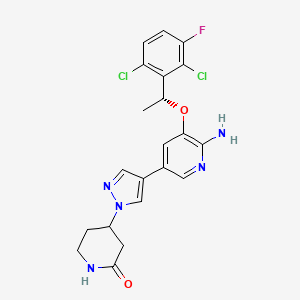

SN-38 Hydroxy Acid is synthesized from camptothecin, a naturally occurring alkaloid. The synthesis involves several steps, including the selective hydroxylation of camptothecin at the 10th position to yield 10-hydroxycamptothecin, followed by ethylation at the 7th position . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as nanostructured lipid carriers and liposomal formulations to enhance its solubility and stability . These methods involve the encapsulation of this compound in lipid-based nanoparticles, which are prepared using hot ultrasonication and solvent evaporation/emulsification methods .

Analyse Des Réactions Chimiques

Types of Reactions

SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.

Common Reagents and Conditions

Hydrolysis: This reaction is catalyzed by carboxylesterases, converting irinotecan to this compound.

Oxidation: this compound can be oxidized under specific conditions to form various derivatives.

Conjugation: It undergoes glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, forming SN-38 glucuronide.

Major Products

The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .

Applications De Recherche Scientifique

SN-38 Hydroxy Acid has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

SN-38 Hydroxy Acid exerts its effects by inhibiting the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription . By stabilizing the cleavable complex formed between DNA and topoisomerase I, this compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells . The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .

Comparaison Avec Des Composés Similaires

SN-38 Hydroxy Acid is unique compared to other similar compounds due to its high potency and specific mechanism of action. Similar compounds include:

Irinotecan: The pro-drug of this compound, less potent but more soluble.

Camptothecin: The parent compound, from which this compound is derived.

Topotecan: Another topoisomerase I inhibitor, used in the treatment of ovarian and small cell lung cancer.

This compound stands out due to its significantly higher cytotoxicity and its role as the active metabolite of irinotecan, making it a crucial compound in cancer therapy .

Propriétés

Numéro CAS |

142677-15-4 |

|---|---|

Formule moléculaire |

C22H22N2O6 |

Poids moléculaire |

410.43 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.